Superior Target Selectivity: KS176 Exhibits No Off-Target Activity on P-gp or MRP1
KS176 demonstrates absolute selectivity for BCRP over the related ABC transporters P-glycoprotein (P-gp) and MRP1, a critical advantage over other BCRP inhibitors. For example, the potent inhibitor Ko143 has been shown to act as a substrate for P-gp (IC50 = 2.7 µM) at concentrations near its BCRP inhibitory range [1]. In contrast, KS176 is reported to exhibit no inhibitory activity against P-gp or MRP1 [2].
| Evidence Dimension | Off-target inhibition of P-glycoprotein (P-gp) |
|---|---|
| Target Compound Data | No inhibitory activity |
| Comparator Or Baseline | Ko143: IC50 = 2.7 µM for P-gp (acts as a substrate) |
| Quantified Difference | Undetectable activity vs. measurable activity at low micromolar concentrations |
| Conditions | In vitro ABC transporter activity assays |
Why This Matters
For researchers investigating BCRP-specific mechanisms or validating its role in drug resistance, using KS176 eliminates the confounding variable of concurrent P-gp or MRP1 inhibition, leading to more interpretable and robust data.
- [1] Avhandlingar.se. The role of ABC transporters and inflammation in drug-resistant epilepsy. Accessed 2026. View Source
- [2] Pick A, Klinkhammer W, Wiese M. Specific inhibitors of the breast cancer resistance protein (BCRP). ChemMedChem. 2010 Sep 3;5(9):1498-505. doi: 10.1002/cmdc.201000216. View Source
